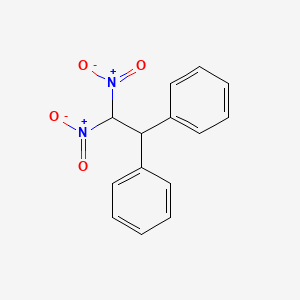![molecular formula C14H22N2O4S B5168679 N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5168679.png)
N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide, also known as TBS-355, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
Wirkmechanismus
N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide exerts its anticancer activity by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. By inhibiting the activity of HSP90, N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide disrupts the stability of these oncogenic proteins, leading to their degradation and ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has been shown to have other biochemical and physiological effects. For example, N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many solid tumors and is associated with tumor aggressiveness and poor prognosis. N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has also been shown to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide is its high potency and selectivity for HSP90 inhibition. Additionally, N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has demonstrated good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide. One area of interest is the development of N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide as a therapeutic agent for cancer. Clinical trials are currently underway to evaluate the safety and efficacy of N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide in patients with advanced solid tumors. Additionally, further research is needed to better understand the mechanisms underlying the anticancer and other biological activities of N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide. Finally, there is potential for the development of new analogs of N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide with improved solubility and other pharmacokinetic properties.
Synthesemethoden
The synthesis of N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide involves several steps, including the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with tert-butylamine and dimethylsulfamoyl chloride to produce the final product, N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has been extensively studied for its potential anticancer activity. In preclinical studies, N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has demonstrated potent antiproliferative effects against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has been shown to inhibit tumor growth in animal models of breast and colon cancer.
Eigenschaften
IUPAC Name |
N-tert-butyl-5-(dimethylsulfamoyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-14(2,3)15-13(17)11-9-10(7-8-12(11)20-6)21(18,19)16(4)5/h7-9H,1-6H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMARFHJNDKJUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclohexyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5168597.png)
![1-[3-(2-naphthyloxy)propyl]pyrrolidine](/img/structure/B5168605.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B5168617.png)
![2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5168625.png)

![4-butyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5168636.png)
![N-benzyl-1-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5168645.png)
![tert-butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B5168659.png)
![1-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-oxoethyl}-3-methylpyridinium bromide](/img/structure/B5168662.png)
![1,3,4,6-tetramethyl-3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5168672.png)
![2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5168675.png)
![4-{(2-chlorophenyl)[1-(3,4-dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methyl}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5168683.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B5168695.png)